molecular formula C14H15ClN2O B14487483 (4aR,8aS)-2-(4-Chlorophenyl)-4a,5,6,7,8,8a-hexahydroquinazolin-4(3H)-one CAS No. 64127-74-8

(4aR,8aS)-2-(4-Chlorophenyl)-4a,5,6,7,8,8a-hexahydroquinazolin-4(3H)-one

Cat. No.: B14487483
CAS No.: 64127-74-8
M. Wt: 262.73 g/mol
InChI Key: MTQWKNXBIYBUDV-NEPJUHHUSA-N
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Description

(4aR,8aS)-2-(4-Chlorophenyl)-4a,5,6,7,8,8a-hexahydroquinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinones. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aR,8aS)-2-(4-Chlorophenyl)-4a,5,6,7,8,8a-hexahydroquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloroaniline with a suitable aldehyde or ketone, followed by cyclization in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(4aR,8aS)-2-(4-Chlorophenyl)-4a,5,6,7,8,8a-hexahydroquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinones.

    Substitution: Halogen substitution reactions can occur, especially at the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents like N-bromosuccinimide.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives, which may have different biological activities and properties.

Scientific Research Applications

Chemistry

In chemistry, (4aR,8aS)-2-(4-Chlorophenyl)-4a,5,6,7,8,8a-hexahydroquinazolin-4(3H)-one is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, and anticancer properties. Researchers study its interactions with biological targets to understand its potential therapeutic applications.

Medicine

In medicine, derivatives of this compound are investigated for their potential use as drugs. Their ability to interact with specific molecular targets makes them candidates for the treatment of various diseases.

Industry

Industrially, this compound can be used in the development of new materials and chemical products. Its unique properties make it valuable for various applications, including the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (4aR,8aS)-2-(4-Chlorophenyl)-4a,5,6,7,8,8a-hexahydroquinazolin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. By binding to these targets, the compound can modulate their activity and exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone: A closely related compound with similar biological activities.

    Dihydroquinazolinone: A reduced form with different chemical properties.

    Chlorophenyl Derivatives: Compounds with similar substituents that may exhibit comparable activities.

Uniqueness

What sets (4aR,8aS)-2-(4-Chlorophenyl)-4a,5,6,7,8,8a-hexahydroquinazolin-4(3H)-one apart is its specific stereochemistry and the presence of the 4-chlorophenyl group. These features contribute to its unique chemical and biological properties, making it a subject of interest in various fields of research.

Properties

CAS No.

64127-74-8

Molecular Formula

C14H15ClN2O

Molecular Weight

262.73 g/mol

IUPAC Name

(4aR,8aS)-2-(4-chlorophenyl)-4a,5,6,7,8,8a-hexahydro-3H-quinazolin-4-one

InChI

InChI=1S/C14H15ClN2O/c15-10-7-5-9(6-8-10)13-16-12-4-2-1-3-11(12)14(18)17-13/h5-8,11-12H,1-4H2,(H,16,17,18)/t11-,12+/m1/s1

InChI Key

MTQWKNXBIYBUDV-NEPJUHHUSA-N

Isomeric SMILES

C1CC[C@H]2[C@@H](C1)C(=O)NC(=N2)C3=CC=C(C=C3)Cl

Canonical SMILES

C1CCC2C(C1)C(=O)NC(=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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